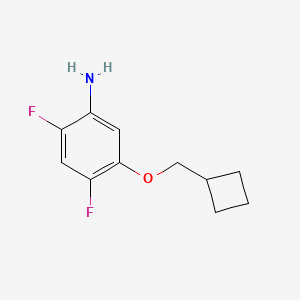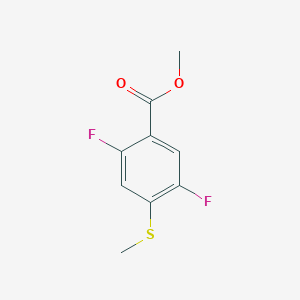![molecular formula C14H10F3NO2 B12088221 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a benzenecarbaldehyde oxime
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime typically involves the following steps:
-
Formation of 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde
Starting Materials: 3-(Trifluoromethyl)phenol and 2-bromobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst under an inert atmosphere.
Procedure: The 3-(Trifluoromethyl)phenol reacts with 2-bromobenzaldehyde through a nucleophilic aromatic substitution reaction to form 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde.
-
Conversion to Oxime
Starting Material: 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde.
Reaction Conditions: The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium acetate (NaOAc).
Procedure: The aldehyde group reacts with hydroxylamine to form the corresponding oxime, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids as catalysts.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde: The precursor to the oxime, lacking the oxime group.
2-[3-(Trifluoromethyl)phenoxy]benzenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde or oxime.
2-[3-(Trifluoromethyl)phenoxy]benzylamine: Contains an amine group instead of an oxime.
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime is unique due to the presence of both the trifluoromethyl group and the oxime group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the oxime group provides a reactive site for further chemical modifications.
This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
属性
分子式 |
C14H10F3NO2 |
|---|---|
分子量 |
281.23 g/mol |
IUPAC 名称 |
(NE)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-3-6-12(8-11)20-13-7-2-1-4-10(13)9-18-19/h1-9,19H/b18-9+ |
InChI 键 |
UGXDRGXAEGYAMT-GIJQJNRQSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/O)OC2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
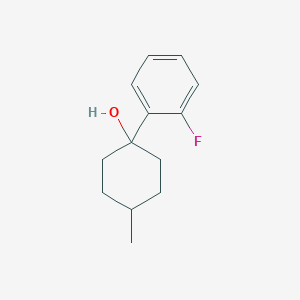
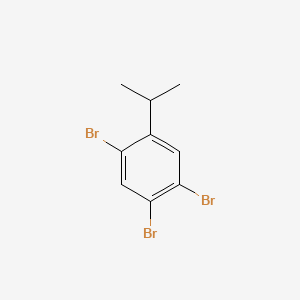
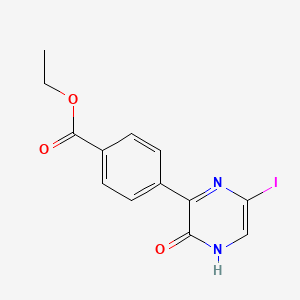
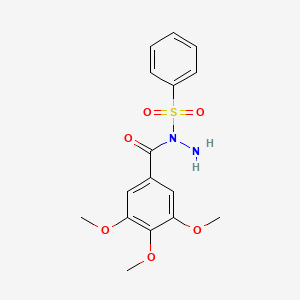
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)
